molecular formula C12H14O B12790766 1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene CAS No. 22509-75-7

1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene

Cat. No.: B12790766
CAS No.: 22509-75-7
M. Wt: 174.24 g/mol
InChI Key: UJVMVZONKHQDHV-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a but-2-yn-1-yloxy group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with 2-butyn-1-ol. The reaction typically involves the use of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in an aqueous medium at room temperature, followed by extraction and purification using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in changes in cellular processes such as metabolism, signal transduction, or gene expression .

Comparison with Similar Compounds

    1-(But-2-yn-1-yloxy)benzene: Lacks the additional methyl groups at the 3 and 5 positions.

    3-(But-2-yn-1-yloxy)-4-methylbenzene: Has a single methyl group at the 4 position.

    1-(But-2-yn-1-yloxy)-2,4,6-trimethylbenzene: Contains three methyl groups at the 2, 4, and 6 positions.

Uniqueness: 1-(But-2-yn-1-yloxy)-3,5-dimethylbenzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the but-2-yn-1-yloxy group and the two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .

Properties

CAS No.

22509-75-7

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-but-2-ynoxy-3,5-dimethylbenzene

InChI

InChI=1S/C12H14O/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9H,6H2,1-3H3

InChI Key

UJVMVZONKHQDHV-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=CC(=C1)C)C

Origin of Product

United States

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